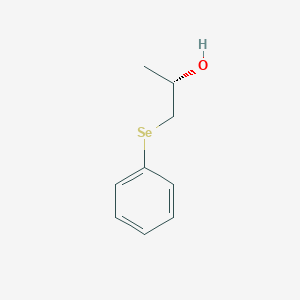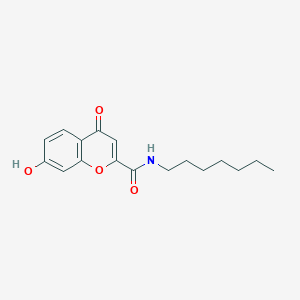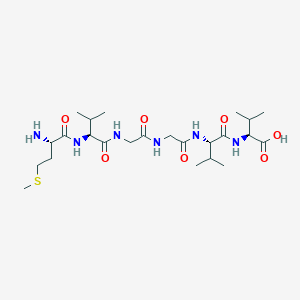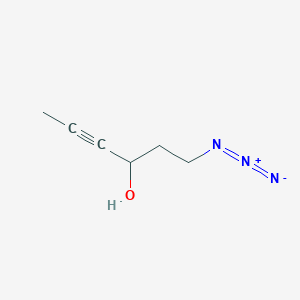![molecular formula C34H59ClO16 B14184431 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride CAS No. 887501-25-9](/img/structure/B14184431.png)
3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride: is a complex organic compound characterized by the presence of three 2,5,8,11-tetraoxatridecan-13-yl groups attached to a benzoyl chloride core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride typically involves the reaction of 3,4,5-trihydroxybenzoic acid with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine, are used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Benzoic Acid Derivative: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Chemistry: 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride is used as a monomer in the synthesis of specialized polymers with unique properties.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable conjugates with various biomolecules makes it useful in drug delivery systems.
Bioconjugation: It is employed in the bioconjugation of proteins and peptides for various biomedical applications.
Industry:
Wirkmechanismus
The mechanism of action of 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride primarily involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in biomolecules or other compounds. This reactivity is exploited in various applications, such as drug delivery and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
4-(2,5,8,11-tetraoxatridecan-13-yloxy)benzoyl chloride: Similar in structure but with fewer 2,5,8,11-tetraoxatridecan-13-yl groups.
Tri-2,5,8,11-tetraoxatridecan-13-yl borate: Contains borate instead of benzoyl chloride, used in different applications.
Uniqueness: 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride is unique due to the presence of three 2,5,8,11-tetraoxatridecan-13-yl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
887501-25-9 |
|---|---|
Molekularformel |
C34H59ClO16 |
Molekulargewicht |
759.3 g/mol |
IUPAC-Name |
3,4,5-tris[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzoyl chloride |
InChI |
InChI=1S/C34H59ClO16/c1-37-4-7-40-10-13-43-16-19-46-22-25-49-31-28-30(34(35)36)29-32(50-26-23-47-20-17-44-14-11-41-8-5-38-2)33(31)51-27-24-48-21-18-45-15-12-42-9-6-39-3/h28-29H,4-27H2,1-3H3 |
InChI-Schlüssel |
JGNVRJQGMZCGQH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOC1=CC(=CC(=C1OCCOCCOCCOCCOC)OCCOCCOCCOCCOC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)



![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)

![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)


![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)


